L-Cystine is a dimeric amino acid formed by the oxidation of two molecules of L-cysteine, linked by a disulfide bond. It is a non-essential amino acid that plays a crucial role in various biological processes, including protein synthesis and redox reactions. L-Cystine is naturally found in the human body and can also be derived from dietary sources rich in cysteine, such as meat, eggs, and dairy products. Its chemical formula is , with a molecular weight of approximately 240.31 g/mol .
L-Cystine is primarily obtained through the oxidation of L-cysteine, which can be synthesized from serine and methionine in the body. It can also be extracted from natural sources or produced through fermentation processes . The compound is commonly found in high concentrations in keratin-rich tissues such as hair and nails.
L-Cystine belongs to the class of organic compounds known as amino acids and derivatives, specifically categorized as a dimeric amino acid due to its structure comprising two cysteine units linked by a disulfide bond. It is classified under carboxylic acids and derivatives, with its unique properties stemming from the presence of sulfur atoms .
The oxidation reaction generally requires maintaining specific pH levels (around 5–10) and temperatures (20–60°C) for optimal results. The formation of L-cystine can be monitored through changes in solution color, indicating the precipitation of crystals during the reaction .
L-Cystine participates in various chemical reactions due to its thiol groups. Key reactions include:
L-Cystine functions primarily through its role as a source of sulfur in metabolic pathways. It contributes to:
These properties are crucial for understanding how L-cystine behaves under various conditions, especially in biological systems.
L-Cystine has several scientific applications:
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